4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Scientific Research Applications
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in several cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction results in the modulation of the enzyme’s activity, which can lead to changes in the cellular processes that the enzyme is involved in .
Biochemical Pathways
The compound affects the biochemical pathways involving the metabolism of aromatic amino acids, phenylalanine and tyrosine . The catabolism of these amino acids by certain gut microbiota yields 4-ethylphenol . Once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound enters the host circulation, is transported in the body, metabolized, and then excreted .
Result of Action
The molecular and cellular effects of the compound’s action are associated with changes in neurological health and function . High blood concentrations of host-modified 4-ethylphenol sulfate are associated with an anxiety phenotype in autistic individuals . Accumulation of 4-ethylphenol sulfate in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .
Action Environment
Environmental factors such as the composition of the gut microbiome can influence the action, efficacy, and stability of the compound. The gut microbiome plays a crucial role in the production of 4-ethylphenol, a precursor to this compound . Changes in the gut microbiome, therefore, can impact the production of the compound and subsequently its action and efficacy .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical studies .
Biochemical Analysis
Biochemical Properties
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic amino acids, such as phenylalanine and tyrosine . These interactions often involve the formation of intermediate compounds that can further participate in metabolic pathways . The nature of these interactions is typically characterized by binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in the synthesis of neurotransmitters and other signaling molecules . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the context . For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzymatic activity . Alternatively, it can induce conformational changes in proteins that enhance their activity . Changes in gene expression are also a result of its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively . Over time, the stability and degradation of the compound can influence its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may have beneficial effects, such as enhancing cognitive function or reducing anxiety . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells . For example, it may be metabolized by enzymes involved in the degradation of aromatic compounds, leading to the production of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution to various tissues, influencing its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-ethylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonating agent. Common sulfonating agents include chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-ethylphenylsulfonamide
- N,N-dimethylpiperazine-1-sulfonamide
- 4-ethylphenylamine
Uniqueness
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its piperazine ring and sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-13-5-7-14(8-6-13)16-9-11-17(12-10-16)20(18,19)15(2)3/h5-8H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUMRHLQTJWYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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